molecular formula C10H21NO2 B1465240 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine CAS No. 1354952-43-4

4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine

Cat. No.: B1465240
CAS No.: 1354952-43-4
M. Wt: 187.28 g/mol
InChI Key: AEBJQGIHPKWGRJ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine is an organic compound featuring a 1,3-dioxolane ring attached to a hexane chain with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The resulting intermediate can then be subjected to further reactions to introduce the hexane chain and the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine-containing biomolecules.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with a similar ring structure but without the hexane chain and amine group.

    1,3-Dioxane: Another related compound with a six-membered ring structure.

    4-Methylhexan-1-amine: A compound with a similar hexane chain and amine group but lacking the 1,3-dioxolane ring.

Uniqueness

4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine is unique due to the combination of the 1,3-dioxolane ring and the hexane chain with an amine group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-4-methylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-10(2,5-4-6-11)9-12-7-8-13-9/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBJQGIHPKWGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCCN)C1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 2
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 3
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 4
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 5
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 6
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine

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